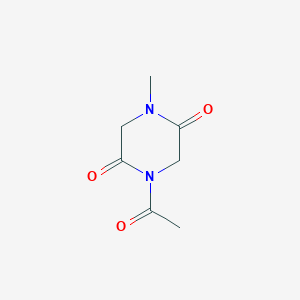
1-Acetyl-4-methylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-methylpiperazine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Development
Due to its biological activity, 1-acetyl-4-methylpiperazine-2,5-dione is being explored as a lead compound for synthesizing new therapeutic agents. Research indicates that derivatives of this compound exhibit significant antimicrobial properties and potential antitumor activity. These derivatives are being evaluated for their ability to modulate multidrug resistance in cancer therapy.
Interaction Studies
Research has focused on the binding affinities of this compound with various biological targets. Techniques such as molecular docking and in vitro assays are employed to elucidate pharmacodynamics and pharmacokinetics, guiding further development into therapeutic applications.
Synthesis of Novel Compounds
The synthesis of this compound typically involves several steps, including the formation of aldol intermediates that can lose water to yield the final product. This synthetic pathway is crucial for producing novel compounds from this compound.
Case Study: Derivatives Synthesis
Recent studies have demonstrated the synthesis of various derivatives through condensation reactions with different aldehydes. For example, the synthesis of unsymmetrical bisarylidenes has been reported using this compound as a precursor . The following table summarizes some synthesized derivatives along with their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylpiperazine-2,5-dione | Methyl group instead of acetyl | Different reactivity patterns |
| 1-Acetylpiperazine-2,5-dione | Lacks methyl substitution at position 4 | Varying biological activity profile |
| 4-Acetyl-3-benzylidene-piperazine-2,5-dione | Contains a benzylidene group | Enhanced stability |
| 1,4-Diacetylpiperazine-2,5-dione | Two acetyl groups on the piperazine ring | Increased reactivity |
This diversity in derivatives allows researchers to explore a wide range of applications within medicinal chemistry .
Research has shown that derivatives of this compound may possess antitumor activity and could act as modulators of multidrug resistance in cancer therapy. The mechanism often involves interactions with specific biological targets that lead to alterations in cellular pathways associated with drug resistance and tumor growth .
Propriétés
Numéro CAS |
170376-79-1 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1-acetyl-4-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-4-6(11)8(2)3-7(9)12/h3-4H2,1-2H3 |
Clé InChI |
KQGYTGHDLOOGJC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
SMILES canonique |
CC(=O)N1CC(=O)N(CC1=O)C |
Synonymes |
2,5-Piperazinedione, 1-acetyl-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















